molecular formula C12H9N3O2S B2966707 2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 91494-10-9

2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2966707
CAS No.: 91494-10-9
M. Wt: 259.28
InChI Key: NYPGGDKQGRZEHU-UHFFFAOYSA-N
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Description

Structural Hybridization in Modern Medicinal Chemistry: Thiazole-Isoindole-1,3-Dione Conjugates

The rational design of 2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione embodies the principle of pharmacophore hybridization, where distinct bioactive motifs are covalently linked to synergize their therapeutic effects. The thiazole moiety contributes a nitrogen-sulfur heterocycle known for its electron-rich properties, enabling π-π stacking interactions with aromatic residues in enzyme active sites. Concurrently, the isoindole-1,3-dione system introduces a planar, electron-deficient aromatic ring that enhances binding affinity through hydrophobic contacts and hydrogen bonding.

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula C₁₂H₉N₃O₂S
Molecular Weight 259.29 g/mol
IUPAC Name 2-((2-Aminothiazol-4-yl)methyl)isoindoline-1,3-dione
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 5
Topological Polar Surface Area 113 Ų

This structural synergy is evidenced in hybrid molecules like the trimethoxybenzene-thiazolidinedione-thiazole conjugates, where multiple pharmacophores collectively inhibit topoisomerases I/II and induce apoptosis in breast cancer cells. Similarly, the isoindole-1,3-dione-thiazole hybrid’s ability to simultaneously target tubulin polymerization and cyclooxygenase-2 (COX-2) underscores its multifunctional potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-1,3-thiazol-4-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c13-12-14-7(6-18-12)5-15-10(16)8-3-1-2-4-9(8)11(15)17/h1-4,6H,5H2,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPGGDKQGRZEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-amino-1,3-thiazol-4-yl)methyl]-1H-isoindole-1,3(2H)-dione , with CAS number 91494-10-9, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H9N3O2SC_{12}H_{9}N_{3}O_{2}S. It features a thiazole moiety linked to an isoindole structure, which is significant for its biological activity.

Chemical Structure

Chemical Structure

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole-containing compounds. The compound has been tested against various cancer cell lines, demonstrating promising results.

Cell Line IC50 (µM) Reference
U251 (Glioblastoma)1.61
A431 (Skin Cancer)1.98
HT29 (Colon Cancer)<30

Case Study: Antitumor Efficacy

A study reported that derivatives of the thiazole moiety exhibited significant cytotoxic effects on human glioblastoma U251 cells, with IC50 values less than that of the reference drug doxorubicin. The structure-activity relationship (SAR) indicated that modifications on the phenyl ring enhance activity, particularly when electron-donating groups are present .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Thiazole derivatives have shown effectiveness against a range of microbial species.

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliGood

In a separate investigation, various thiazole derivatives were synthesized and tested against bacterial strains, revealing good to moderate efficacy, particularly against Gram-positive bacteria .

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives are notable. The compound has been part of a series of studies focusing on its potential to prevent seizures.

Summary of Findings

A study demonstrated that certain thiazole-integrated compounds exhibited strong anticonvulsant properties in animal models. The SAR analysis indicated that structural modifications significantly influenced their efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

  • 5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol (Compound 5, ) Structural Difference: Replaces the isoindole-dione with a triazole-thiol group. However, reduced aromaticity compared to isoindole-dione may decrease π-π stacking interactions in biological systems. Synthesis: Derived from hydrazide intermediates via cyclization, contrasting with the target compound’s synthesis through amide coupling or alkylation .
  • 2-((3-Oxo-1,3-dihydro-2-benzofuran-5-yl)methyl)-1H-isoindole-1,3(2H)-dione () Structural Difference: Incorporates a benzofuran ring fused to the isoindole-dione. Impact: The benzofuran’s electron-rich oxygen atom enhances solubility in polar solvents, as evidenced by its crystal structure stabilized via C–H···O interactions. This contrasts with the target compound’s reliance on thiazole-amino interactions for stability .

Substituent Variations

  • 2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}-1H-isoindole-1,3(2H)-dione () Structural Difference: Chloromethyl substitution on the thiazole ring.
  • 2-(3-Amino-5-chloro-4-hydroxybenzyl)-1H-isoindole-1,3(2H)-dione () Structural Difference: Features a chloro-hydroxybenzyl group instead of the thiazole-methyl moiety. Impact: The phenolic hydroxyl group introduces hydrogen-bond donor capacity, enhancing binding to metalloenzymes. This contrasts with the target compound’s reliance on the thiazole-amino group for interactions .

Physicochemical and Spectroscopic Comparisons

Property Target Compound 2-{[4-(Chloromethyl)-thiazolyl]methyl} Derivative () Triazole-Thiol Derivative ()
Molecular Weight 273.29 g/mol 292.74 g/mol 290.35 g/mol
IR (C=O stretch) 1715 cm⁻¹ (isoindole-dione) 1709 cm⁻¹ 1710 cm⁻¹ (triazole-thiol absent)
¹H-NMR (δ, ppm) 4.35 (s, CH2), 6.85 (s, NH2) 4.40 (s, CH2), 7.30 (s, CH2Cl) 4.20 (s, CH2), 8.10 (s, NH2)
Solubility (H2O) 0.5 mg/mL 0.2 mg/mL 1.2 mg/mL

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions are required?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps involve coupling the thiazole amine with the isoindole-dione moiety under reflux conditions. For example:

  • Method A : Reacting 2-hydroxy-1H-isoindole-1,3(2H)-dione with a thiazole-containing amine in ethanol under reflux for 1 hour, yielding 72% after slow evaporation crystallization .
  • Method B : Using acetic acid as a solvent with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid to enhance purity .
Method Solvent Catalyst Reaction Time Yield
AEthanolNone1 hour72%
BAcetic acidSodium acetate3–5 hoursNot specified

Advanced: How can researchers optimize crystallization efficiency when purifying this compound?

Answer:
Low crystallization efficiency often stems from solvent polarity mismatches or impurities. Strategies include:

  • Solvent Selection : Use mixed solvents (e.g., ethanol/water or DMF/acetic acid) to adjust polarity gradually .
  • Slow Evaporation : Crystallize via slow solvent evaporation at controlled temperatures (e.g., 4°C) to promote lattice formation .
  • Seeding : Introduce pre-formed crystal seeds to guide nucleation .

Basic: Which spectroscopic methods confirm the compound’s structure, and what key features should be analyzed?

Answer:
Critical techniques and their diagnostic features:

  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching of isoindole-dione) and ~3300 cm⁻¹ (N-H stretching of thiazole amine) .
  • NMR :
    • ¹H NMR : Isoindole protons at δ 7.6–8.2 ppm; thiazole methylene protons at δ 4.2–4.5 ppm .
    • ¹³C NMR : Carbonyl carbons (isoindole) at ~168 ppm; thiazole C4 at ~110 ppm .
  • X-ray Crystallography : Confirms spatial arrangement and bond lengths (e.g., O—H distance adjusted to 0.82 Å in related structures) .

Advanced: How should researchers resolve discrepancies between computational predictions and experimental spectral data?

Answer:

Validate Computational Models : Re-optimize geometry using higher-level theories (e.g., DFT-B3LYP/6-311+G(d,p)) .

Cross-Validation : Compare with multiple experimental techniques (e.g., X-ray for bond lengths, NMR for proton environments) .

Isotopic Labeling : Use deuterated analogs to assign ambiguous peaks in NMR .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Storage : Keep in airtight containers away from heat/sparks; store at 2–8°C for long-term stability .

Advanced: How can the reactivity of the thiazole and isoindole moieties be leveraged for derivatization?

Answer:

  • Thiazole Amine : React with acyl chlorides or sulfonyl chlorides to form amides/sulfonamides .
  • Isoindole-dione : Participate in nucleophilic aromatic substitution (e.g., with alkyl halides) at the methylene position .
  • Cross-Coupling : Use Suzuki-Miyaura reactions to functionalize the thiazole ring .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Humidity : Use desiccants (e.g., silica gel) to avoid hydrolysis of the dione ring .

Advanced: How can researchers design experiments to assess stability under varying pH and temperature?

Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 24–72 hours .
  • Analytical Monitoring : Use HPLC to track degradation products and quantify remaining parent compound .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models .

Basic: What analytical techniques are used to assess purity, and what thresholds are acceptable?

Answer:

  • HPLC : Purity ≥95% with a single dominant peak (retention time ~8–10 min, C18 column) .
  • Melting Point : Sharp range (e.g., 155–158°C) indicates homogeneity .

Advanced: How can researchers address low yields in large-scale syntheses?

Answer:

  • Catalyst Optimization : Screen palladium or copper catalysts for cross-coupling steps .
  • Flow Chemistry : Improve heat/mass transfer using microreactors for exothermic steps .
  • Byproduct Analysis : Use LC-MS to identify and suppress side reactions (e.g., dimerization) .

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